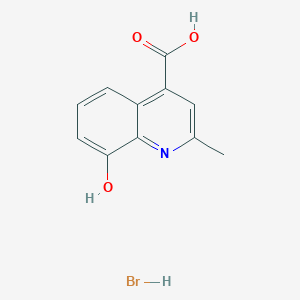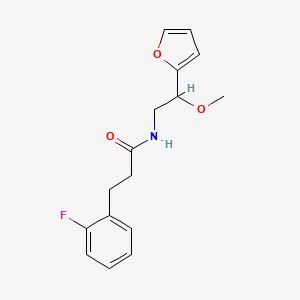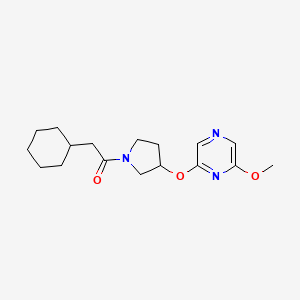![molecular formula C20H25N3O3S B2627143 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1111554-13-2](/img/structure/B2627143.png)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several distinct functional groups. It contains a 2,3-dihydro-1,4-benzodioxin ring, a pyrimidine ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the pyrimidine ring might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .科学的研究の応用
Antibacterial and Anti-inflammatory Applications
One study focused on the synthesis of new sulfonamides bearing the 1,4-benzodioxin ring, aiming to explore their antibacterial potential and possible therapeutic applications for inflammatory ailments. The compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, suggesting their potential as new drug candidates for treating inflammatory diseases and associated conditions (Abbasi et al., 2017).
Synthetic Methodologies and Chemical Transformations
Another research avenue involves the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines. This study highlights a synthetic route that could be relevant for generating compounds with similar backbones to the one , offering insights into the chemical synthesis and potential modifications of such compounds for various applications (Harutyunyan et al., 2015).
Antimicrobial and Antifungal Agents
Research on the synthesis of promising antibacterial and antifungal agents utilizing the 2,3-dihydro-1,4-benzodioxin-6-amine backbone has led to the discovery of compounds with significant antimicrobial and antifungal potential. This includes the development of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, with some showing good antimicrobial potential and low hemolytic activity, indicating their suitability as antibacterial and antifungal agents (Abbasi et al., 2020).
Potential Therapeutic Agents for Alzheimer's and Diabetes
Further research has synthesized new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating their potential as therapeutic agents for treating these diseases (Abbasi et al., 2019).
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-12(15-5-7-17-18(11-15)26-10-9-25-17)21-19(24)8-6-16-13(2)22-20(27-4)23-14(16)3/h5,7,11-12H,6,8-10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIVAMQXBDBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC(C)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-YL]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

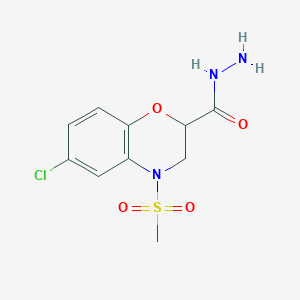
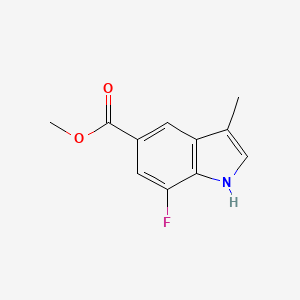
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)
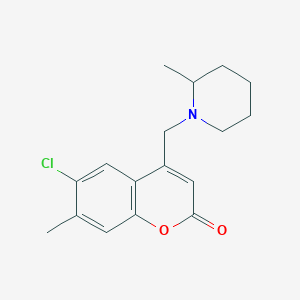
![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)
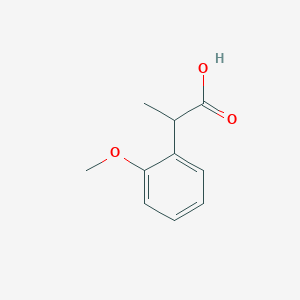
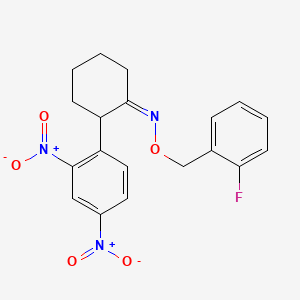
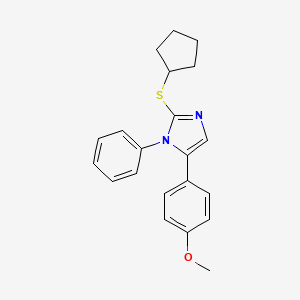
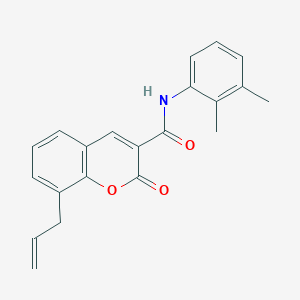
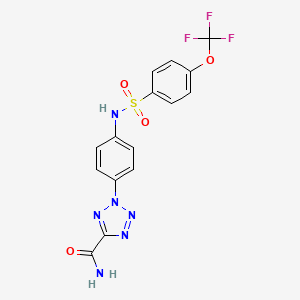
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)
